molecular formula C13H11N3 B3357913 5-(Naphthalen-1-yl)-1H-imidazol-2-amine CAS No. 76507-18-1

5-(Naphthalen-1-yl)-1H-imidazol-2-amine

Cat. No.: B3357913
CAS No.: 76507-18-1
M. Wt: 209.25 g/mol
InChI Key: YVHHQTSYHNTIBI-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-1H-imidazol-2-amine is a chemical compound that features a naphthalene ring fused to an imidazole ring with an amine group at the 2-position of the imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthylamine with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring. The reaction is typically carried out in a solvent such as ethanol or acetic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(Naphthalen-1-yl)-1H-imidazol-2-amine serves as a building block for synthesizing more complex molecules. Its ability to undergo various reactions allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The compound has been studied for its biological activities , particularly its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates effectiveness against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to reduce the minimum inhibitory concentration (MIC) of oxacillin when combined with other antibiotics.
  • Anticancer Activity : Studies involving human cancer cell lines have demonstrated cytotoxic effects, with IC50 values indicating significant potency in inhibiting cell proliferation. The compound can induce apoptosis in cancer cells by interfering with critical cellular pathways.

Anticancer Efficacy

A notable study evaluated the efficacy of this compound against glioblastoma U251 cells and melanoma WM793 cells. The results showed that this compound significantly inhibited cell growth, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. The mechanism involves binding to specific enzymes or receptors within the cancer cells, thereby modulating their activity.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. It exhibited notable activity against MRSA, showing promise as a potential treatment option for antibiotic-resistant infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the naphthalene or imidazole rings can significantly influence potency and selectivity against biological targets.

ModificationEffect on Activity
Naphthalene SubstituentsEnhanced hydrophobic interactions
Imidazole Ring ModificationsAltered enzyme binding affinity

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl derivatives: Compounds like 1-(Naphthalen-1-yl)-1H-imidazole share structural similarities but differ in their functional groups and positions.

    Imidazole derivatives: Compounds such as 2-phenyl-1H-imidazole have similar imidazole rings but different substituents.

Uniqueness

5-(Naphthalen-1-yl)-1H-imidazol-2-amine is unique due to the specific combination of the naphthalene and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-(Naphthalen-1-yl)-1H-imidazol-2-amine is a compound characterized by a naphthalene ring fused to an imidazole ring, featuring an amine group at the second position of the imidazole. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties, making it a subject of significant research interest.

PropertyValue
Molecular Weight209.25 g/mol
CAS Number76507-18-1
StructureChemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In particular, studies have shown its effectiveness against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound has been tested in combination with other antibiotics, demonstrating a significant reduction in the minimum inhibitory concentration (MIC) for oxacillin against MRSA strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values indicating its potency in inhibiting cancer cell proliferation. Specific studies have reported that the compound can induce apoptosis in cancer cells by interfering with critical cellular pathways .

Case Study: Anticancer Efficacy

In a study involving human glioblastoma U251 cells and human melanoma WM793 cells, compounds similar to this compound were synthesized and tested. The results indicated that these compounds could significantly inhibit cell growth, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .

The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. It is believed to bind to enzymes or receptors, modulating their activity and potentially inhibiting metabolic pathways critical for pathogen survival or cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the naphthalene or imidazole rings can significantly influence its potency and selectivity against various biological targets. For example:

ModificationEffect on Activity
Naphthalene substitutionsEnhanced antimicrobial activity against MRSA
Imidazole ring modificationsIncreased cytotoxicity in cancer cells

Properties

IUPAC Name

5-naphthalen-1-yl-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHHQTSYHNTIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CN=C(N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508436
Record name 5-(Naphthalen-1-yl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76507-18-1
Record name 5-(Naphthalen-1-yl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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